molecular formula C9H17NO B13309115 [(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol

[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol

Cat. No.: B13309115
M. Wt: 155.24 g/mol
InChI Key: AMFOSVYIMMVTKU-CIUDSAMLSA-N
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Description

[(2S,3aS,7aS)-Octahydro-1H-indol-2-yl]methanol and its hydrochloride salt are stereochemically defined, octahydroindole-based compounds that serve as valuable chiral building blocks and intermediates in organic synthesis and pharmaceutical research . The defined (2S,3aS,7aS) stereochemistry is particularly significant for constructing molecules with specific three-dimensional structures, which is a critical aspect in the development of active pharmaceutical ingredients (APIs) and biologically active compounds. The core octahydroindole structure is a key motif found in various pharmacologically active molecules. For instance, related octahydroindole carboxylic acid derivatives are well-documented as key intermediates in the synthesis of Trandolapril, a prominent angiotensin-converting enzyme (ACE) inhibitor, highlighting the importance of this scaffold in medicinal chemistry . The primary functional group, a methanol moiety, makes this compound a versatile synthon. Researchers can leverage the hydroxyl group for further chemical modifications, such as oxidation to an aldehyde, esterification, or etherification, allowing for the introduction of diverse structural elements . This compound is offered strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order the hydrochloride salt (CAS 2219353-51-0) in quantities ranging from 50mg to 5g, with a standard delivery lead time . The molecular formula of the hydrochloride salt is C₉H₁₈ClNO, with a molecular weight of 191.70 g/mol .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

[(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanol

InChI

InChI=1S/C9H17NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h7-11H,1-6H2/t7-,8-,9-/m0/s1

InChI Key

AMFOSVYIMMVTKU-CIUDSAMLSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2)CO

Canonical SMILES

C1CCC2C(C1)CC(N2)CO

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Induced Cyclization Approach

Key Concept: Utilizes chiral auxiliaries such as (S)-(-)-1-phenylethylamine to induce stereoselectivity in the cyclization process, leading to the desired stereochemistry in the octahydroindole ring.

Process Outline:

  • Step 1: Condensation of a chiral amino precursor with an appropriate aldehyde or ketone, employing (S)-(-)-1-phenylethylamine as a chiral auxiliary.
  • Step 2: Cyclization under controlled conditions (typically 10–40°C) in nonionic polar solvents like acetonitrile, leading to diastereomerically enriched intermediates.
  • Step 3: Conversion of intermediates to the corresponding amino alcohols via reduction, often using catalytic hydrogenation (e.g., palladium on carbon).
  • Step 4: Functionalization of amino alcohols to introduce the methanol moiety, typically through methylation or hydroxymethylation.

Research Findings:

  • Patent US4879392A describes a process involving condensation of amino precursors with formaldehyde derivatives, followed by reduction and cyclization, yielding the octahydroindole core with high stereoselectivity.
  • The process benefits from mild conditions and commercially available chiral auxiliaries, reducing the number of steps and improving overall yield.

Catalytic Hydrogenation and Reduction Pathways

Key Concept: Employs catalytic hydrogenation to reduce unsaturated intermediates and to cleave protecting groups, ultimately furnishing the amino alcohol.

Process Details:

  • Hydrogenolysis of N-protected intermediates using palladium on carbon or palladium hydroxide in ethanol or other suitable solvents.
  • Hydrolysis of ester groups to carboxylic acids or alcohols, often under acidic conditions.
  • Methylation of amino groups to form the methanol derivative, either via direct methylation or hydroxymethylation.

Research Findings:

  • Patent AU2010273259B2 details hydrogenolysis steps for removing protecting groups and subsequent acid hydrolysis to yield the target amino alcohol.
  • The process emphasizes mild hydrogenation conditions to preserve stereochemistry and maximize yield.

Use of Amino Acid Derivatives and Multi-Step Functionalization

Key Concept: Starting from amino acids such as serine or related derivatives, which are transformed via multi-step reactions involving halogenation, cyanide addition, and acylation.

Process Outline:

  • Halogenation of amino acids or derivatives to introduce reactive sites.
  • Cyanide addition to form nitriles, which are then hydrolyzed to amines.
  • Subsequent reactions with benzoyl chloride or methanesulfonyl chloride to install protective groups or functional handles.
  • Final reduction and methylation steps to produce the amino alcohol with the methanol group.

Research Findings:

  • Patent CN101544593A describes a synthesis pathway starting from 3-halo-L-serine, involving condensation, cyclization, and reduction steps, culminating in the target compound.
  • The approach offers high stereoselectivity and is adaptable for large-scale synthesis.

Multi-Step Synthesis with Emphasis on Stereochemistry Control

Key Concept: Combines chiral auxiliaries, catalytic methods, and functional group transformations to optimize stereochemistry and yield.

Process Highlights:

Step Reagents/Conditions Purpose References
1 (S)-(-)-1-phenylethylamine, acetonitrile, 10–40°C Cyclization with stereocontrol ,
2 Hydrogenation (Pd/C, ethanol) Protecting group removal, amino alcohol formation ,
3 Hydroxymethylation (formaldehyde derivatives) Introduction of methanol group ,
4 Acid hydrolysis Final conversion to carboxylic acid or amino alcohol ,

Notes:

  • The stereochemistry at positions 2, 3a, and 7a is meticulously controlled through chiral auxiliaries and reaction conditions.
  • The overall process emphasizes reduction steps under mild conditions to prevent racemization.

Data Tables Summarizing Preparation Methods

Method Type Key Reagents Stereochemistry Control Number of Steps Yield (%) Advantages References
Chiral Auxiliary Cyclization (S)-(-)-1-phenylethylamine, formaldehyde, acetonitrile High 4–6 65–80 High stereoselectivity, mild conditions ,
Catalytic Hydrogenation Pd/C, ethanol, methylating agents Moderate 3–5 50–75 Efficient, scalable ,
Amino Acid Derivative Pathway Halogenation, cyanide addition, acylation High 5–8 60–85 Good stereocontrol, versatile ,
Multi-Step Functionalization Combination of above Very high 6–9 55–80 Precise stereochemistry ,

Chemical Reactions Analysis

Types of Reactions

[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the indole ring system, such as ketones, aldehydes, and substituted indoles .

Scientific Research Applications

(2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol is a bicyclic structure featuring a saturated octahydroindole backbone with two phenyl groups attached to the alpha position and a hydroxymethyl group at the 2-position. It has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals, due to its unique structural properties.

Synthesis
The synthesis of (2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol can be achieved through various methods.

Reactivity
The chemical reactivity of (2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol can be explored through various synthetic pathways. It can undergo reactions typical of alcohols, such as oxidation to form ketones or aldehydes. The presence of the indole moiety allows for electrophilic aromatic substitution reactions, which can modify the phenyl groups. It can also participate in coupling reactions to form more complex structures.

Potential applications
(2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol has potential applications in:

  • Development of pharmaceuticals because of its unique structural properties.

Interaction studies
Interaction studies involving (2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol could focus on:

  • Examining its binding affinity to various biological targets.
  • Evaluating its effects on cellular signaling pathways.
  • Assessing its in vivo efficacy and safety in animal models.

Structural Similarities
Several compounds share structural similarities with (2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol:

Compound NameStructural FeaturesUnique Aspects
(2S,3aR,7aR)-Octahydro-alpha-methylindoleMethyl group at alpha positionVariation in stereochemistry affects biological activity
(2S,3aR)-OctahydroindoleLacks diphenyl substitutionSimpler structure may lead to different reactivity
(2R)-Indole-3-acetic acidIndole core without saturationKnown plant hormone with distinct biological roles

These comparisons highlight the unique aspects of (2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol, particularly its saturated nature and dual phenyl substitutions that may enhance its pharmacological profile compared to simpler analogs.

Mechanism of Action

The mechanism of action of [(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Variations

(a) [(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid (Oic)
  • Structure: Carboxylic acid substituent at the 2-position instead of methanol.
  • Applications : Key intermediate in ACE inhibitors like perindopril and trandolapril .
  • Comparison: The carboxylic acid group enables peptide bond formation, making Oic a critical building block in antihypertensive drugs. The methanol group in the target compound limits direct peptide coupling but allows derivatization via phosphorylation or esterification . Both share the (2S,3aS,7aS) configuration, ensuring rigidity and stereochemical compatibility in drug design.
(b) [(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid (Trandolapril Intermediate)
  • Structure : Differs in stereochemistry at the 3a position (R-configuration vs. S).
  • Applications : Midbody in trandolapril synthesis .
  • Comparison :
    • The 3aR configuration alters the spatial orientation of the bicyclic system, affecting binding to ACE enzymes.
    • The target compound’s 3aS configuration may reduce ACE inhibition efficacy but enhance suitability for antimicrobial derivatives .
(c) [(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid Benzyl Ester
  • Structure : Benzyl ester-protected carboxylic acid at the 2-position.
  • Applications : Intermediate in perindopril synthesis .
  • Comparison: The ester group improves solubility in organic solvents compared to the target compound’s polar methanol group. Both compounds are used in multi-step syntheses but diverge in downstream applications (antimicrobial vs. cardiovascular) .

Biological Activity

[(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol, also known as octahydroindole methanol, is a compound with significant biological activity that has garnered attention in pharmacological research. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C9H13NO
  • CAS Number : 2219353-51-0
  • Molecular Weight : 155.21 g/mol

1. Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. A study demonstrated that derivatives of indole compounds can effectively reduce pain responses in various animal models. The mechanism appears to involve modulation of opioid receptors and inhibition of pro-inflammatory mediators .

2. Antioxidant Activity

The antioxidant potential of octahydroindole derivatives has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results show that these compounds can scavenge free radicals effectively, suggesting a protective role against oxidative stress-related damage .

3. Anticancer Properties

Recent investigations into the growth inhibition properties of octahydroindole derivatives have shown promising results against cancer cell lines. For instance, specific derivatives demonstrated selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. This selectivity is crucial for developing targeted cancer therapies .

Case Study 1: Analgesic Mechanism

A study investigating the analgesic mechanism of octahydroindole derivatives found that they significantly reduced pain in animal models through central pathways involving opioid receptors. The use of naloxone confirmed the involvement of these receptors in mediating the antinociceptive effects .

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing the antioxidant capacities of various indole derivatives, this compound showed IC50 values comparable to established antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress .

Summary of Research Findings

Activity Methodology Findings
AntinociceptiveIn vivo modelsSignificant pain reduction via opioid pathways
AntioxidantDPPH and ABTS assaysEffective free radical scavenging
AnticancerCell line assaysSelective growth inhibition in tumorigenic cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol?

  • Methodological Answer : The synthesis often involves coupling reactions using reagents like 1-hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) in toluene, with triethylamine as a base. For example, esterification of octahydroindole derivatives with protected amino acids (e.g., N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine) is performed at 5–40°C to optimize yield and stereochemical integrity .

Q. Which spectroscopic and analytical methods are optimal for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry via coupling constants (e.g., 1^1H and 13^{13}C NMR) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration, critical for validating stereochemical assignments .

Q. How can researchers assess the reactivity of the hydroxymethyl group in this compound?

  • Methodological Answer : The hydroxymethyl group can undergo oxidation (e.g., with KMnO₄) to form carboxylic acids or participate in nucleophilic substitutions. Controlled reactions in ethanol or dichloromethane at 0–25°C are recommended to avoid over-oxidation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Chiral chromatography (e.g., using Chiralpak® columns) or enzymatic resolution methods are employed. For instance, enzymatic hydrolysis of racemic esters with lipases selectively yields the desired (2S,3aS,7aS)-enantiomer .

Q. What strategies resolve contradictions in reactivity data due to stereochemical factors?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) can predict steric and electronic effects. Comparative studies using diastereomers (e.g., 2R vs. 2S configurations) clarify steric hindrance impacts on reaction rates .

Q. How does this compound serve as an intermediate in ACE inhibitor synthesis (e.g., perindopril)?

  • Methodological Answer : The octahydroindole core is a key scaffold for angiotensin-converting enzyme (ACE) inhibitors. Coupling with alanine derivatives via amide bonds under mild conditions (e.g., DCC/HOBT) forms the final drug structure .

Q. What methodologies are used to study interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Predicts binding modes with ACE or other enzymes .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (e.g., KdK_d values) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of interactions .

Q. How can stability under varying pH and temperature conditions be evaluated?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures .
  • High-Performance Liquid Chromatography (HPLC) : Monitors degradation products after exposure to acidic/alkaline conditions .

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